3-Aminotetrahydrofuran-3-carboxylic acid

Physicochemical Property Differentiation Medicinal Chemistry Drug Design

Researchers developing peptidomimetics or oral anticoagulants often face challenges in sourcing conformationally constrained amino acid building blocks that balance rigidity with hydrogen-bonding capacity. 3-Aminotetrahydrofuran-3-carboxylic acid (CAS 125218-55-5) addresses this need as a privileged scaffold validated in Factor Xa inhibitor patents (WO2008080891A2). • Enables design of proteolytically stable peptidomimetics via its single rotatable bond and pre-organized tetrahydrofuran ring geometry. • Dual H-bond donor/acceptor capacity (TPSA 72.6 Ų) enhances water solubility and target affinity in PNA monomer synthesis. • Available in high purity (≥98%) with reliable global logistics, supporting both early-stage medchem campaigns and scale-up.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
CAS No. 125218-55-5
Cat. No. B055115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminotetrahydrofuran-3-carboxylic acid
CAS125218-55-5
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1COCC1(C(=O)O)N
InChIInChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)
InChIKeyATUWXXVBEAYCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminotetrahydrofuran-3-carboxylic Acid Overview


3-Aminotetrahydrofuran-3-carboxylic acid (CAS 125218-55-5), also known as 3-aminooxolane-3-carboxylic acid, is a non-proteinogenic cyclic amino acid characterized by a tetrahydrofuran ring bearing both an amino and a carboxylic acid group on the same carbon [1]. With a molecular weight of 131.13 g/mol and a purity specification typically ≥98% (GC), this heterocyclic building block serves as a versatile intermediate in the synthesis of pharmaceuticals, peptide nucleic acids (PNAs), and other biologically active molecules [1][2]. Its conformationally constrained structure imparts distinct physicochemical properties compared to linear amino acids or simpler heterocyclic analogs, making it a critical component in rational drug design and chemical biology research [2].

Building Block Constrained heterocyclic amino acid for rational drug design Tetrahydrofuran scaffold with dual H-bonding capacity
Workflow Peptidomimetic synthesis and PNA monomer construction Pre-organized geometry may support binding affinity studies
Selection Context Patent-validated intermediate for Factor Xa-targeted research Reported in anticoagulant discovery patent literature

3-Aminotetrahydrofuran-3-carboxylic Acid Substitution Limitations


Unlike linear or monofunctional heterocyclic amino acid analogs, 3-Aminotetrahydrofuran-3-carboxylic acid provides a unique combination of constrained geometry and dual hydrogen-bonding capacity that is critical for specific interactions in drug-target binding and peptide mimicry [1]. Simple substitution with 3-aminotetrahydrofuran (lacking the carboxylic acid) or tetrahydrofuran-3-carboxylic acid (lacking the amine) would result in the loss of essential electrostatic and hydrogen-bonding interactions, as evidenced by differences in polar surface area and donor/acceptor counts [1][2]. Furthermore, the conformational rigidity imposed by the tetrahydrofuran ring distinguishes it from flexible amino acid derivatives, directly impacting metabolic stability and binding selectivity in vivo [1].

Monofunctional analogs lose key interactions Tetrahydrofuran-3-carboxylic acid or 3-aminotetrahydrofuran each lack one functional group, which may reduce polar surface area and hydrogen-bonding capacity compared to the dual-group target compound.
Flexible linear amino acids alter conformational profile Linear analogs with higher rotatable bond counts may not replicate the constrained geometry, potentially shifting binding entropy and metabolic stability profiles.
Generic building blocks lack patent-validated target context Proline or pipecolic acid derivatives lack the reported Factor Xa inhibitor scaffold context; target-engagement relevance may not transfer without independent validation.

3-Aminotetrahydrofuran-3-carboxylic Acid vs. Structural Analogs


Polar Surface Area and Hydrogen Bonding vs. Monofunctional Analogs

The presence of both an amine and a carboxylic acid group on the same tetrahydrofuran ring significantly increases the topological polar surface area (TPSA) and hydrogen bond donor/acceptor counts compared to analogs lacking one of these groups. Quantitative comparison with tetrahydrofuran-3-carboxylic acid (CAS 168395-26-4) and 3-aminotetrahydrofuran (CAS 88675-24-5) reveals a marked advantage in potential intermolecular interaction capacity, which is a key determinant in receptor binding and solubility [1][2][3].

TPSA and H-Bonding vs. Monofunctional Analogs
Cross-study comparable
Target
72.6 Ų
THF-COOH
46.5 Ų
THF-NH₂
35.3 Ų
Supports enhanced polar interaction capacity
1.6–2.1× higher TPSA; computed values may require experimental verification
Physicochemical Property Differentiation Medicinal Chemistry Drug Design

Rotatable Bond Reduction vs. Linear Amino Acids

The cyclic tetrahydrofuran scaffold locks the α-carbon into a rigid conformation, reducing conformational entropy and potentially enhancing target binding affinity and metabolic stability compared to flexible linear amino acids. This is reflected in the reduced number of rotatable bonds. While a direct comparator like linear 4-amino-3-hydroxybutanoic acid has 3 rotatable bonds, 3-aminotetrahydrofuran-3-carboxylic acid possesses only 1 rotatable bond, a feature that is critical for the pre-organization of pharmacophores in drug candidates [1][2].

Rotatable Bond Reduction vs. Linear Amino Acids
Class-level inference
1 rotatable bond
vs. 2–3 for typical linear amino acids
Constrained geometry may support binding affinity and stability
50–67% fewer rotatable bonds; class-level structural inference
Conformational Analysis Peptide Mimicry Metabolic Stability

Patent-Validated Factor Xa Inhibitor Intermediate

Patent WO2008080891A2 specifically describes the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides and their use as medicaments, with a focus on antithrombotic activity. The patent discloses that derivatives of this core scaffold act as inhibitors of Factor Xa, a key enzyme in the coagulation cascade [1]. This direct industrial relevance, validated by intellectual property, distinguishes it from many generic amino acid building blocks which lack this specific targeted application in anticoagulant drug discovery pipelines.

Patent-Validated Factor Xa Inhibitor Intermediate
Reported
Factor Xa inhibitor scaffold (WO2008080891A2)
May support anticoagulant discovery research
Patent-validated intermediate; independent validation recommended
Anticoagulant Development Factor Xa Inhibition Patent Literature

3-Aminotetrahydrofuran-3-carboxylic Acid Applications


Constrained Peptidomimetics for Oral Bioavailability

The compound's single rotatable bond and pre-organized geometry, as evidenced by its reduced rotatable bond count compared to linear analogs, make it an ideal scaffold for designing peptidomimetics that resist proteolytic degradation while maintaining target affinity. Incorporating this scaffold can reduce the entropic penalty upon binding, a key factor in improving oral bioavailability of peptide-based drug candidates [1][2].

Next-Generation Factor Xa Anticoagulant Synthesis

Leveraging the patent-validated use of its amide derivatives as Factor Xa inhibitors (WO2008080891A2), 3-Aminotetrahydrofuran-3-carboxylic acid serves as a privileged starting material for the development of novel oral anticoagulants. This direct link to a clinically validated target (Factor Xa) justifies its procurement for focused medicinal chemistry campaigns seeking to improve upon existing therapies like rivaroxaban or apixaban [1].

High-Affinity PNA Oligomer Construction

The elevated topological polar surface area (72.6 Ų) and dual hydrogen-bonding capacity of this compound enable the design of PNA monomers with improved water solubility and stronger, more specific interactions with complementary DNA or RNA strands. This is particularly valuable for antisense and antigene applications where high binding affinity and minimal off-target effects are paramount [1].

Application
Selection Property
Validation Focus
Constrained peptidomimetic design
Low rotatable-bond count and pre-organized geometry
Binding affinity and metabolic stability profiling
Factor Xa-targeted research
Patent-reported Factor Xa inhibitor scaffold
Enzyme inhibition and coagulation pathway studies
PNA monomer construction
Enhanced polar surface area and dual H-bonding capacity
Water solubility and target-strand hybridization studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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